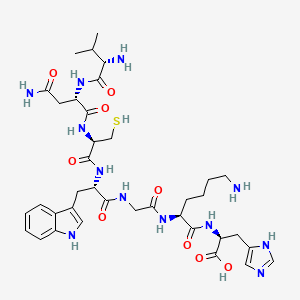

Tryglysin B

Description

Properties

Molecular Formula |

C37H54N12O9S |

|---|---|

Molecular Weight |

843.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C37H54N12O9S/c1-19(2)31(40)36(56)47-26(13-29(39)50)34(54)49-28(17-59)35(55)46-25(11-20-14-42-23-8-4-3-7-22(20)23)32(52)43-16-30(51)45-24(9-5-6-10-38)33(53)48-27(37(57)58)12-21-15-41-18-44-21/h3-4,7-8,14-15,18-19,24-28,31,42,59H,5-6,9-13,16-17,38,40H2,1-2H3,(H2,39,50)(H,41,44)(H,43,52)(H,45,51)(H,46,55)(H,47,56)(H,48,53)(H,49,54)(H,57,58)/t24-,25-,26-,27-,28-,31-/m0/s1 |

InChI Key |

BYRBGTOJMKCWQB-POOCDACNSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)O)N |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of Tryglysin B

Genetic Organization of Tryglysin B Biosynthesis

The genetic blueprint for this compound production is located within a specific gene cluster, or operon, which contains all the necessary components for its synthesis, modification, and transport. nih.gov

In Streptococcus mutans, the biosynthetic gene cluster responsible for producing this compound is known as the wgk operon. nih.govmdpi.com This operon was identified in the UA159 strain and is regulated by a short hydrophobic peptide (SHP)/Rgg quorum-sensing system. nih.govnih.govnsf.gov The operon itself is named for a conserved Tryptophan-Glycine-Lysine (Trp-Gly-Lys) motif found within its precursor peptide. nih.govmdpi.com The wgk locus is consistently present in all sequenced genomes of S. mutans. uic.edu

The core components of the wgk operon in S. mutans have been identified and their functions predicted based on genetic analysis and homology. nih.govuic.edu

| Gene | Locus Tag (UA159) | Predicted Function |

| wgkA | (Unannotated) | Encodes the 21-amino-acid precursor peptide. nih.gov |

| wgkB | SMU_1508c | Encodes the Radical S-adenosylmethionine (RaS) enzyme responsible for post-translational modification. nih.gov |

| wgkC | SMU_1507c | Codes for a RiPP recognition element (RRE) protein. nih.gov |

| wgkD | SMU_1506c | Encodes a predicted transporter protein, likely for export of the mature peptide. nih.gov |

| wgkE | SMU_1505c | A pseudogene with homology to a phenylalanine-tRNA ligase subunit. nih.gov |

The pairing of SHP/Rgg regulatory systems with RaS-RiPP biosynthetic operons is a conserved feature across various streptococcal species. nih.govnih.gov A highly similar wgk locus is found in Streptococcus ferus, a closely related species also found in the oral cavity. nih.govnsf.gov The conservation of the operon suggests a shared biological role, likely in interspecies competition. nih.govacs.org

| Feature | Streptococcus mutans (produces this compound) | Streptococcus ferus (produces Tryglysin A) |

| Regulator | PdrA/Rgg | Homologous Rgg system |

| Operon | wgk | wgk |

| Precursor Peptide (wgkA) | Contains a Cysteine residue at amino acid 17. nih.gov | Contains a Serine residue at the corresponding position. nih.gov |

| RaS Enzyme | WgkB | WgkB homolog |

| Mature Product | This compound (VNCWGKH) | Tryglysin A (VNSWGKH) |

Identification and Characterization of the wgk Operon in Streptococcus mutans

Precursor Peptide Processing and Modifications

Like all RiPPs, this compound originates from a precursor peptide that acts as a substrate for a series of enzymatic modifications. acs.org

The biosynthesis of this compound begins with the ribosomal synthesis of the WgkA precursor peptide. nih.govacs.org This precursor is a multipartite peptide composed of two distinct regions:

Leader Peptide: An N-terminal sequence that is not part of the final structure. smolecule.comacs.org Its primary role is to act as a recognition signal, binding to the modifying enzymes and guiding them to the core peptide. acs.org

Core Peptide: The C-terminal region of the precursor that undergoes extensive post-translational modifications to become the mature, bioactive this compound. nih.govsmolecule.comacs.org

This leader-core structure is a hallmark of RiPP biosynthesis, ensuring that modifications occur specifically on the intended peptide substrate. acs.org

After the WgkA precursor peptide is synthesized, it undergoes crucial modifications catalyzed by enzymes from the wgk operon. nih.govsmolecule.com The central event is a complex cyclization reaction that forms the defining structural feature of this compound. nih.govacs.org This modification involves the formation of two carbon-carbon bonds that cross-link Tryptophan (Trp) and Lysine (B10760008) (Lys) residues within the core peptide. acs.orgacs.org The result is an unusual and unprecedented tetrahydro researchgate.netresearchgate.netbenzindole moiety. nih.govacs.org Following these modifications, the leader peptide is proteolytically cleaved to release the mature, 7-amino acid macrocyclic peptide, this compound. nih.govacs.org

Role of Leader and Core Peptides in Biosynthesis

Radical S-adenosylmethionine (RaS) Enzyme WgkB Functionality

The key enzyme in the biosynthesis of this compound is WgkB, a member of the vast radical S-adenosylmethionine (RaS) enzyme superfamily. nih.govresearchgate.net These enzymes are known for their ability to catalyze difficult chemical reactions by using the reductive cleavage of S-adenosylmethionine (SAM) to generate a highly reactive 5′-deoxyadenosyl radical. acs.orgresearchgate.net

WgkB specifically catalyzes the complex cyclization that defines this compound. acs.orgresearchgate.net It performs a unique modification involving a four-electron oxidation in a single enzymatic step. nih.gov This reaction forges two distinct carbon-carbon bonds between the indole (B1671886) side chain of a tryptophan residue and the side chain of a lysine residue, which are arranged in the conserved WGK motif. acs.orgresearchgate.net This creates the unique tetrahydrobenzindole structure. acs.org The fact that singly cross-linked intermediates are not observed suggests that WgkB either introduces both bonds in one rapid turnover or has a very high affinity for any singly modified intermediate, ensuring the reaction goes to completion. researchgate.net

Mechanistic Investigations of WgkB-Catalyzed Cyclization and Oxidation

The biosynthesis of this compound, a ribosomally synthesized and post-translationally modified peptide (RiPP), involves a remarkable enzymatic transformation catalyzed by the radical S-adenosylmethionine (SAM) enzyme, WgkB. acs.orgresearchgate.netnih.gov This enzyme is responsible for a complex modification that results in the formation of the distinctive tetrahydro- acs.orgbenzindole motif. acs.orgresearchgate.net The WgkB-catalyzed reaction is a unique process involving a four-electron oxidation that occurs in a single step. nih.gov

The core of this transformation involves the cross-linking of tryptophan and lysine residues within the precursor peptide, which are arranged in a specific WGK motif. acs.orgresearchgate.net WgkB facilitates the formation of two carbon-carbon bonds. Specifically, these bonds are formed between the C-5 and C-6 positions of the tryptophan indole ring and the α-carbon and δ-carbon of the lysine side chain, respectively. acs.orgresearchgate.net A key observation is that single cross-links are not detected, which suggests that both C-C bonds are formed within a single enzymatic turnover. acs.orgresearchgate.net This could indicate that the enzyme has a higher affinity and/or specificity for the singly cross-linked intermediate, ensuring the reaction proceeds to completion. acs.orgresearchgate.net

Formation of the Tetrahydro-acs.orgbenzindole Motif via C-C Cross-Links

The formation of the tetrahydro- acs.orgbenzindole moiety is the defining characteristic of this compound and its analogue, Tryglysin A. acs.orgnih.govacs.org This unprecedented modification is the result of the two C-C bond cross-links between a tryptophan and a lysine residue, catalyzed by the single radical SAM enzyme, WgkB. researchgate.netacs.org This unique cyclization of unactivated carbons results in a macrocyclic 7-mer peptide. nih.govresearchgate.net The resulting structure of this compound, produced by Streptococcus mutans, consists of the amino acid sequence VNCWGKH, which carries the tetrahydro nih.govnih.govbenzindole modification. nih.govresearchgate.net The discovery of this motif established Tryglysin A and B as the founding members of a new subclass of RiPPs. nih.govresearchgate.net

Regio- and Stereospecificity in Unactivated Carbon Cyclization

The enzymatic reaction catalyzed by WgkB exhibits a high degree of regio- and stereospecificity in the cyclization of unactivated carbons. acs.orgresearchgate.net The enzyme precisely controls the formation of the two carbon-carbon bonds, ensuring the correct connectivity between the tryptophan and lysine residues to form the tetrahydro- acs.orgbenzindole structure. acs.orgnih.gov This level of control is remarkable given that the reaction involves the functionalization of typically unreactive C-H bonds. The radical SAM enzyme is solely responsible for this regio- and stereospecific cyclization. acs.orgresearchgate.net While the absolute configuration of the α- and δ-carbons of the cross-linked lysine in this compound is yet to be determined, the specificity of the enzymatic process is evident in the consistent formation of the unique macrocyclic structure. researchgate.net

Quorum Sensing Regulation of this compound Production

The production of this compound by Streptococcus mutans is not a constitutive process but is instead tightly regulated by a quorum sensing (QS) system. nih.govsmolecule.comasm.orgnih.govnsf.gov This allows the bacteria to coordinate gene expression in response to population density, enabling them to produce antimicrobial compounds like this compound when a sufficient number of cells are present. nih.govsmolecule.com This regulatory mechanism is crucial for interspecies competition within the oral microbiome. nih.govasm.orgnih.gov

The Short Hydrophobic Peptide (SHP)/Rgg Quorum-Sensing System

The specific quorum-sensing system that governs this compound production in S. mutans is the short hydrophobic peptide (SHP)/Rgg system. nih.govnih.govasm.org This is a bona fide QS system where a short hydrophobic peptide (SHP) acts as the signaling molecule, or autoinducer. nih.govasm.orgnih.gov The SHP is sensed by the transcriptional regulator Rgg. nih.gov Rgg proteins are a common class of regulators in streptococci that directly bind to SHPs, leading to allosteric changes that modulate their transcriptional activity. nih.gov In the case of this compound, the wgk biosynthetic operon, which includes the gene for the WgkB enzyme, is under the control of this SHP/Rgg system. nih.gov The expression of the wgk operon is directly regulated by the Rgg regulator PdrA in a manner that is dependent on the presence of the SHP. nih.gov The pairing of SHP/Rgg regulatory systems with RaS biosynthetic operons is a conserved feature across many streptococcal species. nih.govnih.gov

Regulatory Feedback Loops and Environmental Signal Integration

The SHP/Rgg quorum-sensing system that controls this compound production likely involves regulatory feedback loops. nih.govsmolecule.com In many bacterial QS systems, the production of the autoinducer is itself regulated by the QS circuit, often creating a positive feedback loop that leads to a rapid, coordinated response once a threshold population density is reached. researchgate.net For instance, the addition of the SHP peptide induces the expression of the wgk operon in a dose-dependent manner. nih.gov This suggests that as the concentration of the SHP signal increases in the environment, the production of this compound is amplified. Furthermore, these quorum-sensing pathways can integrate various environmental signals, allowing the bacteria to fine-tune the production of antimicrobial compounds in response to changing conditions and the presence of competing microbial species. smolecule.comasm.org

Table of Mentioned Compounds

Structural Characterization and Elucidation of Tryglysin B

Isolation and Purification Methodologies for Tryglysin B from Biological Sources

This compound is the designated ribosomally synthesized and post-translationally modified peptide (RiPP) produced by the wgk gene cluster in Streptococcus mutans. asm.orgresearchgate.netresearchgate.net However, repeated attempts to isolate this compound directly from S. mutans cultures proved unsuccessful. asm.org Altering growth media, temperature, or inducing the biosynthetic operon with its associated signaling peptide did not yield detectable quantities of the compound, a challenge attributed to extremely low production titers in its native host. asm.orgnih.gov

To overcome this limitation, researchers employed a heterologous expression strategy using Escherichia coli as a production host. asm.orgmdpi.com This method provided a reliable source of the compound for structural analysis. The process involved co-expressing the necessary genes from the S. mutans wgk cluster—wgkA (the precursor peptide), wgkB (the radical SAM enzyme responsible for the modification), and wgkC—from a single plasmid within E. coli. asm.orgresearchgate.net

The precursor peptide, WgkA, was often expressed with an N-terminal purification tag, which facilitated the initial isolation of the modified peptide from the complex cellular lysate of E. coli. nih.govacs.org Following initial capture, typically via affinity chromatography, the purified and modified peptide was subjected to proteolytic cleavage to remove the tag and release the mature 7-mer macrocyclic peptide. nih.gov Final purification of this compound was achieved using high-performance liquid chromatography (HPLC), a technique that separates compounds based on their physicochemical properties, yielding a pure sample for subsequent analysis. nih.govbiorxiv.orgbiorxiv.org

Advanced Spectroscopic and Spectrometric Techniques

A combination of advanced spectroscopic and spectrometric methods was indispensable for decoding the complex and unprecedented structure of this compound. nih.govnih.govnsf.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) were the principal tools used to piece together its atomic connectivity, sequence, and unique macrocyclic architecture. nih.govprinceton.edu

NMR spectroscopy was fundamental in providing a detailed atom-by-atom map of the this compound molecule. princeton.eduspectralservice.de While specific spectral data for this compound itself are not extensively published, the analytical approach is well-documented for the tryglysin class and related cross-linked peptides. nih.govresearchgate.netnih.gov

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to assemble the structure of the peptide. spectralservice.deresearchgate.net Each technique provides specific information about the molecule's framework.

COSY (Correlation Spectroscopy) : Used to identify protons that are coupled to each other, typically those on adjacent carbon atoms, helping to trace out the amino acid spin systems. nih.govnih.gov

TOCSY (Total Correlation Spectroscopy) : Expands on COSY by revealing correlations between all protons within a single amino acid's spin system, which is crucial for identifying the individual amino acids. nih.govuzh.ch

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbon atoms they are attached to, providing a map of C-H bonds. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : Detects correlations between protons and carbons that are separated by two or three bonds. This is vital for linking different amino acid residues together by identifying correlations across peptide bonds and for establishing the long-range connections of the macrocyclic cross-link. nih.govnih.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are close to each other in space, regardless of whether they are bonded. This is essential for determining the peptide's 3D conformation and for confirming the spatial proximity of atoms involved in the macrocycle. nih.govresearchgate.netnih.gov

Table 1: Role of NMR Techniques in the Structural Elucidation of Tryglysin-like Peptides

| Technique | Purpose | Type of Information Provided |

|---|---|---|

| COSY | Identify adjacent protons | H-C-C-H connectivity within a residue |

| TOCSY | Identify all protons in a spin system | Defines complete amino acid side chains |

| HSQC | Correlate protons to their attached carbons | C-H bond identification |

| HMBC | Identify long-range H-C correlations (2-3 bonds) | Peptide sequencing; cross-link connectivity |

| NOESY | Identify protons close in 3D space | 3D structure; confirmation of cross-link |

The defining feature of the tryglysin family is the novel macrocyclic structure formed by an unusual linkage involving Tryptophan (Trp), Glycine (Gly), and Lysine (B10760008) (Lys) residues. asm.orgnih.govnih.gov NMR, particularly HMBC and NOESY experiments, was critical in deciphering this architecture. nih.gov The structure of tryglysins involves a tetrahydro researchgate.netnih.govbenzindole modification, created by two C-C bonds that cross-link the tryptophan and lysine side chains. researchgate.netnih.gov

HMBC spectra provided the key data to establish these covalent bonds, showing correlations between protons on one amino acid and carbons on the other, spanning multiple bonds and confirming the points of attachment. nih.govacs.org NOESY spectra complemented this by showing the through-space proximity of the cross-linked residues, which would be impossible in a linear peptide, thereby confirming the macrocyclic fold. nih.govacs.org

Mass spectrometry provided precise molecular weight information and confirmed the amino acid sequence of this compound. nih.govwikipedia.orgmdpi.com

High-Resolution Mass Spectrometry (HR-MS) was used to determine the exact mass of the synthesized this compound with high accuracy. nih.gov This measurement allowed for the unambiguous determination of its molecular formula, confirming that the peptide (with a sequence of VNCWGKH) had undergone a modification corresponding to the loss of four hydrogen atoms (a -4 Da modification), consistent with the formation of two new C-C bonds in the macrocycle. nih.gov

Tandem Mass Spectrometry (MS/MS) was then used to verify the amino acid sequence. nih.govmdpi.comuci.edu In this technique, the isolated peptide ion is fragmented, and the masses of the resulting fragments are measured. wikipedia.org The fragmentation pattern, particularly the series of b- and y-ions, allowed researchers to read the amino acid sequence and confirm that it was VNCWGKH. nih.govuci.edu The MS/MS data also localized the mass modification to the CWGK portion of the peptide, corroborating the NMR data and confirming the location of the unique macrocyclic linkage. nih.gov

Table 2: Amino Acid Sequence of this compound

| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |

|---|---|---|

| 1 | Valine | V |

| 2 | Asparagine | N |

| 3 | Cysteine | C |

| 4 | Tryptophan | W |

| 5 | Glycine | G |

| 6 | Lysine | K |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Tryglysin A |

| This compound |

| WgkA |

| WgkB |

High-Resolution Mass Spectrometry (HR-MS) and Tandem Mass Spectrometry (MS/MS)

Localization of Post-Translational Modifications

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a significant and novel structural modification. nih.gov The biosynthesis of this compound involves the product of the wgk gene cluster, which includes a radical S-adenosylmethionine (RaS) enzyme responsible for catalyzing a complex cyclization. nih.govacs.org This post-translational modification (PTM) consists of a unique macrocyclic structure formed by a double carbon-carbon (C–C) cross-link. nih.gov

The modification specifically connects two amino acid side chains within the peptide backbone. acs.org Detailed structural analysis has localized these cross-links as forming between the α- and δ-positions of a lysine residue and the 5- and 6-positions of a tryptophan indole (B1671886). nih.gov This intricate linkage results in the formation of a novel tetrahydro- acs.orgambeed.combenzindole motif, which defines the core structure of the tryglysin family of peptides. acs.orgnih.gov The entire modification is accomplished by a single radical SAM enzyme, which performs a four-electron oxidation in one step to achieve the regio- and stereospecific cyclization. acs.orgasm.org The resulting 7-mer macrocyclic peptide sequence for this compound is VNCWGKH, which incorporates this defining PTM. nih.gov

Determination of Absolute Configuration and Stereochemical Features

Absolute configuration refers to the specific three-dimensional arrangement of atoms around a chiral center, typically designated as 'R' or 'S' using the Cahn-Ingold-Prelog priority rules. algoreducation.comlibretexts.org This stereochemical feature is critical for a molecule's biological function.

Molecular and Cellular Mechanism Studies of Tryglysin B

Interspecies Competition and Microbiome Modulation

Tryglysin B plays a crucial role in shaping the microbial landscape of the oral cavity through its selective antimicrobial activity. smolecule.combiorxiv.orgasm.orgnih.gov This section details its specific inhibitory effects and its broader impact on oral biofilm dynamics.

Specific Inhibition of Streptococcal Species Growth

Research has consistently demonstrated that this compound exhibits potent and specific inhibitory activity against a range of streptococcal species. nih.govtechnologypublisher.com Studies have shown that at concentrations as low as 100 nM, this compound can fully inhibit the growth of several medically relevant streptococci, including Streptococcus mitis, Streptococcus oralis, Streptococcus pneumoniae, and Streptococcus gordonii. biorxiv.orgnih.govtechnologypublisher.comnih.govmdpi.com The inhibitory action of this compound is characterized by a significant delay in the lag phase or complete growth arrest of susceptible species. nih.govresearchgate.net This targeted inhibition highlights its potential as a key factor in the competitive dynamics within the oral microbiome. asm.orgnih.gov

| Target Species | Observed Effect of this compound |

| Streptococcus mitis | Complete growth inhibition at 100 nM. biorxiv.orgnih.govtechnologypublisher.com |

| Streptococcus oralis | Complete growth inhibition at 100 nM. biorxiv.orgnih.govtechnologypublisher.com |

| Streptococcus pneumoniae | Complete growth inhibition at 100 nM in most experiments. nih.govtechnologypublisher.com |

| Streptococcus gordonii | Growth inhibition, with some studies noting a lesser extent of inhibition compared to other streptococci. nih.govmdpi.comresearchgate.net |

| Streptococcus sanguinis | Growth inhibition. biorxiv.orgnih.gov |

Lack of Inhibition Against Other Gram-Positive Bacteria

A remarkable feature of this compound is its narrow spectrum of activity. smolecule.comasm.orgnih.govnih.gov Unlike broad-spectrum antibiotics, this compound does not inhibit the growth of other Gram-positive bacteria such as Enterococcus faecalis and Lactococcus lactis. smolecule.comnih.govnih.govresearchgate.net This specificity suggests a highly targeted mechanism of action, likely involving specific receptors or cellular pathways present only in susceptible streptococcal species. smolecule.com This selective pressure allows S. mutans to eliminate specific competitors without disrupting the broader Gram-positive bacterial community.

| Non-Target Species | Observed Effect of this compound |

| Enterococcus faecalis | No inhibition observed. smolecule.comnih.govnih.govresearchgate.net |

| Lactococcus lactis | No inhibition observed. smolecule.comnih.govnih.govresearchgate.net |

Intraspecies Regulatory Effects on Producer Organisms

In addition to its role in interspecies competition, this compound also exerts regulatory effects on its producer, Streptococcus mutans. smolecule.comnih.gov This feedback mechanism highlights the intricate control systems governing its production and the adaptive responses of the producing organism.

Autoinhibitory Responses in Streptococcus mutans

Interestingly, this compound is also capable of inhibiting the growth of its own producer, S. mutans. nih.govmdpi.comresearchgate.net This autoinhibitory effect is observed when purified this compound is added to S. mutans cultures, resulting in a dose-dependent growth inhibition. researchgate.net This phenomenon suggests that the production and release of this compound must be tightly regulated to prevent self-harm.

Recovery Mechanisms and Long-Term Cellular Adaptation

Despite the autoinhibitory effect of this compound, Streptococcus mutans has developed mechanisms to recover from this self-imposed stress. nih.govmdpi.com Studies have shown that while initial exposure to this compound inhibits growth, S. mutans can recover from this inhibition within 24 hours. nih.govmdpi.com The exact mechanisms underlying this recovery and long-term cellular adaptation are still under investigation but are likely to involve sophisticated regulatory networks that balance the costs and benefits of producing this potent antimicrobial peptide.

Gene Expression and Transcriptomic Responses

The introduction of this compound to sensitive bacterial species elicits distinct changes in their gene expression profiles, providing insights into its mode of action and the bacteria's response mechanisms.

Transcriptomic analysis through RNA sequencing has been instrumental in identifying genes that are differentially regulated upon exposure to Tryglysin. nih.goviastate.edu In sensitive species like Streptococcus mitis, treatment with Tryglysin A, a closely related compound, led to differential responses in genes associated with zinc uptake and stress survival. iastate.edu Similarly, in Streptococcus mutans, a notable dental pathogen, an upregulation of genes involved in stress responses, such as those for purine (B94841) biosynthesis and ribosome function, was observed. iastate.edu

Conversely, the Tryglysin A-producing strain, Streptococcus ferus, demonstrated altered gene activity related to zinc and drug efflux transport. iastate.edu The downregulation of specific genes, as confirmed by qRT-PCR, points towards a necessary suppression to manage stress and enhance cell survival during tryglysin treatment. iastate.edu In contrast, the overexpression of certain genes suggests adaptive mechanisms to counteract the effects of the compound. iastate.edu

A study on S. mutans revealed that the induction of the SHP/Rgg quorum-sensing system, which regulates this compound production, resulted in the differential expression of 81 transcripts. nih.gov Key among the downregulated transcripts were those involved in competence and metabolism. nih.gov Interestingly, genes associated with adhesion and virulence, such as gbpC and irvA, were found to be more highly expressed. nih.gov

Table 1: Differentially Regulated Gene Categories in Response to Tryglysin

| Organism | Condition | Upregulated Gene Functions | Downregulated Gene Functions | Reference |

|---|---|---|---|---|

| Streptococcus mitis | Tryglysin A Treatment | Zinc Uptake, Stress Survival | - | iastate.edu |

| Streptococcus mutans | Tryglysin A Treatment | Purine Biosynthesis, Ribosome Function, Stress Response | - | iastate.edu |

| Streptococcus mutans | SHP/Rgg System Induction | Adhesion (gbpC), Virulence (irvA) | Competence (comEA, comYA), Metabolism (ackA, pdhC) | nih.gov |

| Streptococcus ferus | Tryglysin A Treatment | - | Zinc and Drug Efflux Transport | iastate.edu |

Research has highlighted the significant impact of Tryglysin on metal homeostasis, particularly zinc uptake, and stress survival pathways in oral streptococci. iastate.edunih.gov In S. mitis, exposure to Tryglysin A triggers differential responses in genes related to zinc uptake and survival under stress. iastate.edu This suggests that Tryglysin may disrupt metal ion balance, forcing the bacteria to adapt their gene expression to cope with this stress. The ability of pathogens to acquire essential metals like zinc is crucial for their survival, especially within a host environment where nutritional immunity mechanisms sequester these metals. nih.gov

In S. mutans, fructose (B13574) metabolism has been shown to induce a stress response that shares pathways with zinc intoxication. asm.org This indicates a potential interplay between metabolic stress and metal homeostasis. The observation that Tryglysin treatment in S. ferus alters gene activity involved in zinc efflux further supports the compound's role in modulating metal transport systems. iastate.edu These findings collectively suggest that a key aspect of Tryglysin's antibacterial activity may involve the disruption of zinc homeostasis, thereby compromising the target cell's ability to manage stress and survive. iastate.edu

Differential Gene Regulation in Sensitive Species Exposed to Tryglysin

Proposed Molecular Targets and Pathways

The unique activity of this compound has prompted investigations into its molecular targets and the pathways it affects, pointing towards a novel mechanism of action.

Tryglysin A and B are considered to have a potentially novel mechanism of action due to their narrow spectrum of activity, potently inhibiting certain streptococcal species while not affecting other Gram-positive bacteria. technologypublisher.commdpi.com This high selectivity is a significant advantage over broad-spectrum antibiotics. technologypublisher.com The unprecedented tetrahydro- mdpi.comasm.orgbenzindole motif in their structure qualifies them as the founding members of a new subclass of RiPPs, further suggesting a unique mode of action. nih.gov The initial goal of some research proposals is to elucidate the specific mechanism of action of Tryglysin from S. mutans. nih.gov

The production of this compound in Streptococcus mutans is regulated by a specific quorum-sensing (QS) system. nih.govmdpi.com This system involves a short hydrophobic peptide (SHP) autoinducer and the Rgg-family transcriptional regulator, PdrA. nih.govmdpi.com The activation of the wgk operon by this QS pathway leads to the synthesis of this compound. mdpi.com This regulatory link demonstrates a sophisticated mechanism by which S. mutans can sense its population density and, in response, produce an antimicrobial compound to inhibit competing streptococci in its environment. nih.govasm.org The study of these interactions is crucial for understanding bacterial competition and communication within complex microbial communities like the oral microbiome. researchgate.net

Investigations into Novel Antibiotic Mechanism of Action

Cellular and Subcellular Effects

Exposure to Tryglysin induces observable morphological changes in susceptible bacteria. Treatment of S. mutans with Tryglysin A or B resulted in the formation of long chains of cells, a phenomenon that increased with longer treatment times. nih.gov This suggests an effect on cell division or separation processes. While the precise subcellular target remains to be fully elucidated, the potent and specific nature of its activity points towards a targeted interaction rather than a general disruption of the cell membrane. technologypublisher.comacs.org

Morphological Changes in Sensitive Bacteria (e.g., cell chaining)

Treatment of sensitive bacteria with this compound induces significant morphological changes, most notably the formation of elongated cell chains. nih.gov This phenomenon has been observed in studies involving the bacterium Streptococcus mutans. nih.govresearchgate.net

In microscopic examinations, exposure of S. mutans UA159 to this compound resulted in the appearance of numerous long chains of cells. nih.gov The extent of this cell chaining was found to correlate with the duration of treatment. For instance, after a 2-hour exposure to 100 nM this compound, small chains were observable. This effect became more pronounced after 5 and 7 hours of treatment. nih.govresearchgate.net While the precise underlying mechanism for this increased cell chaining remains to be fully elucidated, it is a characteristic response to the peptide's activity. researchgate.netresearchgate.net This morphological alteration is suggestive of an interference with bacterial cell division processes. researchgate.net

**Table 1: Quantification of Cell Chaining in S. mutans Following Exposure to Tryglysin A***

| Treatment Duration | Condition | Percentage of Chains >3 Cells |

| 2 hours | No Tryglysin | ~10% |

| 100 nM Tryglysin A | ~15% | |

| 5 hours | No Tryglysin | ~12% |

| 100 nM Tryglysin A | ~45% | |

| 7 hours | No Tryglysin | ~15% |

| 100 nM Tryglysin A | ~50% | |

| Data derived from studies on Tryglysin A, which shows similar morphological effects to this compound. researchgate.net A minimum of 100 cells were observed per condition and time point. researchgate.net |

Membrane Integrity and Cell Wall Synthesis Investigations (indirectly, by mechanism of action)

Current research suggests that this compound's mechanism of action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells. nih.gov Studies tracking the viability of S. mutans cultures treated with this compound showed a statistically significant reduction in colony-forming units (CFU/milliliter) at 6 and 8 hours, but the bacteria were able to overcome this inhibition by 24 hours. nih.gov This indicates that the peptide's effects are inhibitory and that sensitive bacteria may adapt or the peptide's activity may diminish over time. nih.gov

The observed cell chaining provides indirect evidence regarding the peptide's impact on the cell wall and division machinery. researchgate.net Such morphological changes are often seen in streptococci when cell division or cell wall synthesis is disrupted. researchgate.net However, unlike some antimicrobial peptides that cause rapid cell lysis by severely compromising membrane integrity through mechanisms like pore formation, this compound's bacteriostatic nature suggests a more targeted, non-lytic mechanism of action. nih.govfrontiersin.org

This compound exhibits a specific range of activity, primarily inhibiting the growth of competing streptococci while not affecting other Gram-positive bacteria like Enterococcus faecalis or Lactococcus lactis. nih.govasm.orgnih.gov This specificity suggests an interaction with particular cellular components or pathways present in susceptible streptococcal species. smolecule.com

Table 2: Inhibitory Spectrum of this compound

| Bacterial Species Tested | Group | Inhibition by 100 nM this compound |

| Streptococcus ferus DSM 20646 | mutans | ++ |

| Streptococcus mutans UA159 | mutans | ++ |

| Streptococcus mitis | mitis | ++ |

| Streptococcus oralis | mitis | ++ |

| Streptococcus pneumoniae | mitis | ++ |

| Streptococcus gordonii | +/- (extended lag phase) | |

| Streptococcus sanguinis | - | |

| Streptococcus bovis | - | |

| Streptococcus agalactiae | - | |

| Streptococcus pyogenes NZ131 | - | |

| Enterococcus faecalis V583 | - | |

| Lactococcus lactis ATCC 11454 | - | |

| Key: ++ (Strong Inhibition), +/- (Partial Inhibition), - (No Inhibition). Data sourced from nih.govresearchgate.net. |

Analytical and Synthetic Methodologies for Research on Tryglysin B

Optimized Biosynthetic Production and Fermentation Protocols

The production of Tryglysin B is intrinsically linked to the metabolic state and population density of S. mutans, governed by a specific quorum-sensing (QS) system. nih.govsmolecule.com This regulation presents unique challenges and opportunities for optimizing its production.

The biosynthesis of this compound is regulated by a bona fide short hydrophobic peptide (SHP)/Rgg quorum-sensing system. nih.govresearchgate.net This system ensures that the production of the antimicrobial peptide is coordinated with bacterial population density. smolecule.com Research indicates that the production of the related compound, Tryglysin A, in Streptococcus ferus begins in the early stationary phase and peaks in the late exponential phase. researchgate.net However, despite efforts to enhance the detection of this compound from S. mutans cultures by altering the growth medium or temperature, these attempts have not been successful, highlighting the complex and tightly regulated nature of its production. nih.gov In some studies, chemically defined media (CDM) have been used for growth inhibition assays involving this compound. researchgate.net The tryglysin system in S. mutans is induced by the presence of SHPs, which triggers the expression of the wgk biosynthetic gene cluster responsible for producing the peptide. biorxiv.org

To overcome the challenges of isolating this compound from its native producer, researchers have successfully utilized heterologous expression systems. nih.gov The bacterium Escherichia coli has been employed as a host for the recombinant production of this complex peptide. nih.govresearchgate.net This approach involves the co-expression of the key genes from the S. mutans wgk biosynthetic gene cluster. nih.gov The use of E. coli provides a more controlled and often higher-yield system for producing the modified peptide for structural and functional studies. nih.govacs.org

| Component | Function | Source Organism | Reference |

| wgkA | Encodes the precursor peptide containing the core sequence that is post-translationally modified. | Streptococcus mutans | nih.govresearchgate.net |

| wgkB | Encodes the radical S-adenosylmethionine (RaS) enzyme responsible for catalyzing the unique C-C double cross-link. nih.govresearchgate.net | Streptococcus mutans | nih.govresearchgate.net |

| wgkC | Encodes a RiPP recognition element (RRE) that may assist in the modification process. | Streptococcus mutans | nih.govresearchgate.net |

| Host Strain | Serves as the cellular factory for expressing the recombinant proteins. | Escherichia coli | nih.govresearchgate.net |

This table summarizes the essential components utilized in the heterologous production of this compound.

Culture Conditions for Maximizing this compound Yield

Chemical Synthesis Strategies for this compound and Its Analogues

Chemical synthesis offers a powerful alternative to biological production, providing unambiguous structural confirmation and enabling the creation of analogues for structure-activity relationship (SAR) studies. nsf.govrsc.org

This compound is characterized by an unprecedented tetrahydro nih.govresearchgate.netbenzindole motif, which is formed by a double C-C bond cross-link between tryptophan and lysine (B10760008) residues. researchgate.netacs.org The total synthesis of such a complex, macrocyclic peptide is a significant chemical challenge. Synthetic this compound has been prepared using methods analogous to those developed for Tryglysin A. asm.org The availability of synthetic material is critical for verifying the structure determined by analytical methods like mass spectrometry and NMR, and for providing a reliable standard for quantification. nih.govresearchgate.net Furthermore, the ability to synthesize this compound and its analogues is fundamental for conducting SAR studies. nsf.gov Such studies, where specific amino acids are substituted or modifications are altered, are essential for identifying the key structural features responsible for its potent and specific antimicrobial activity. biorxiv.orgnsf.gov

Information regarding the specific synthesis of isotopically labeled analogues of this compound for mechanistic probing is not detailed in the reviewed scientific literature. The creation of such labeled compounds would be invaluable for tracking the molecule's interaction with its cellular targets, understanding its transport, and elucidating its mechanism of action.

Total Synthesis Approaches for Structural Confirmation and SAR Studies

Quantitative Analysis of this compound in Biological Samples

Accurate quantification of this compound in various samples, such as bacterial culture supernatants or co-culture systems, is essential for understanding its biological role and potency. nih.govresearchgate.net

Methodologies for the quantitative analysis of this compound often rely on liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.netresearchgate.net High-performance liquid chromatography (HPLC) is used to separate the peptide from complex biological matrices. The elution profile of the native or recombinant peptide is compared with that of a synthetic standard of known concentration. researchgate.net High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (HR-MS/MS) are then used for definitive identification and quantification, ensuring high specificity and sensitivity. nih.govresearchgate.net Growth inhibition assays are also employed to determine the concentration-dependent activity of this compound, with complete inhibition of some sensitive streptococcal species observed at concentrations as low as 100 nM. researchgate.netbiorxiv.org

| Analytical Technique | Purpose | Key Details | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of this compound from biological samples. | Comparison of elution times with a synthetic standard. | researchgate.net |

| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass determination for structural confirmation and identification. | Provides elemental composition data. | nih.govresearchgate.net |

| Tandem Mass Spectrometry (HR-MS/MS) | Structural elucidation and confirmation of peptide sequence and modifications. | Fragmentation patterns provide detailed structural information. | nih.govresearchgate.net |

| Growth Inhibition Assays | Functional quantification based on biological activity. | Determines the minimal inhibitory concentration (MIC) in a dose-dependent manner. | researchgate.netbiorxiv.org |

This table outlines the primary analytical methods used for the quantification and characterization of this compound.

Chromatographic Methods (e.g., HPLC, TLC) for Separation and Quantification

Chromatographic techniques are fundamental tools for the isolation, purification, and quantification of this compound from complex biological matrices. sigmaaldrich.comuad.ac.id High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable in this context, offering distinct advantages for analytical and preparative scale work. uad.ac.idnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the purification and quantification of this compound. asm.org Reversed-phase HPLC (RP-HPLC) is commonly employed, which separates molecules based on their hydrophobicity. sigmaaldrich.com In the study of tryglysins, culture supernatants containing the peptide are often subjected to HPLC analysis. asm.org For instance, the purification of Tryglysin A, a closely related peptide, involved the use of a Phenomenex Jupiter C18 column, with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid. asm.org Further purification steps for tryglysins have utilized analytical HPLC with a Phenomenex Luna Omega Polar C18 column to achieve high purity yields necessary for subsequent experiments. biorxiv.orgbiorxiv.org The elution of the compound is monitored by UV absorbance, and fractions corresponding to this compound are collected for further analysis. asm.org

Table 1: Example HPLC Parameters for Tryglysin Analysis This table is a composite example based on methods used for related peptides.

| Parameter | Specification | Reference |

|---|---|---|

| Column | Phenomenex Jupiter C18 (5-μm, 4.6 × 150 mm) | asm.org |

| Alternate Column | Phenomenex Luna Omega Polar C18 (1.6 μm, 150 x 2.1 mm) | biorxiv.orgbiorxiv.org |

| Mobile Phase A | Water with 0.1% Formic Acid | asm.org |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | asm.org |

| Flow Rate | 0.6 ml/min | asm.org |

| Detection | UV Absorbance / Mass Spectrometry | asm.org |

Thin-Layer Chromatography (TLC): TLC serves as a simple, rapid, and cost-effective method for monitoring reaction progress and assessing the purity of fractions during the isolation of natural products like this compound. sigmaaldrich.comlibretexts.org While less common for precise quantification compared to HPLC, it is an excellent qualitative tool. uad.ac.idfao.org In a typical workflow, a concentrated extract is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). sigmaaldrich.com The plate is then developed in a chamber with a suitable mobile phase. The separation is based on the differential affinity of the compounds for the stationary and mobile phases. libretexts.org For a peptide like this compound, visualization can be achieved using UV light if the peptide contains chromophores, or by staining with reagents like iodoplatinate (B1198879) that react with amino acids. sigmaaldrich.comresearchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification. libretexts.org

Spectrometric Methods (e.g., LC-MS) for Detection and Quantification

Spectrometric methods, particularly when coupled with chromatography, provide high sensitivity and specificity for the detection and structural elucidation of peptides like this compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netnih.gov This combination is indispensable for the definitive identification and quantification of this compound in complex mixtures such as bacterial culture supernatants. asm.org

In the research leading to the characterization of tryglysins, HPLC was coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer. asm.org This setup allows for high-resolution mass spectrometry (HR-MS) to determine the accurate mass of the parent ion, which is a critical piece of data for identifying the target compound. asm.org Following the initial detection by HR-MS, tandem mass spectrometry (MS/MS) is performed. In MS/MS, the parent ion of this compound is fragmented, and the masses of the resulting fragment ions are analyzed. asm.org This fragmentation pattern provides a structural fingerprint of the peptide, confirming its amino acid sequence and modifications. sigmaaldrich.com For example, high-resolution MS/MS data were essential for confirming the structure of synthetic this compound. asm.org The sensitivity of modern LC-MS/MS systems allows for the detection and quantification of peptides at very low concentrations, often in the picomolar to nanomolar range. nih.gov

In Vitro Model Systems for Research

In vitro models are essential for studying the biological activity and mechanism of action of this compound in a controlled laboratory setting. These models range from simple growth inhibition assays in liquid cultures to more complex biofilm systems that mimic the natural environment of the producing organism, Streptococcus mutans. biorxiv.orgnih.gov

Controlled Growth Inhibition Assays

Controlled growth inhibition assays are performed to determine the antimicrobial spectrum and potency of this compound. nih.govresearchgate.net These assays typically involve exposing a target bacterial strain to varying concentrations of the purified peptide in a suitable growth medium, such as a chemically defined medium (CDM). researchgate.net The growth of the bacteria is monitored over time, usually by measuring the optical density (OD) at 600 nm. asm.org

Research has shown that this compound exhibits potent, dose-dependent inhibitory activity against its producing organism, S. mutans, as well as other competing streptococcal species. nih.govresearchgate.net For instance, a concentration of 100 nM this compound was found to substantially inhibit the growth of S. mutans UA159. nih.govresearchgate.net Complete inhibition of S. mutans over a 9-hour growth assay required a concentration of 1 µM. nih.govresearchgate.net While this compound is autoinhibitory to S. mutans, the organism appears to recover from this inhibition within 24 hours. mdpi.com The specific inhibitory activity against other streptococci, such as S. mitis and S. oralis, but not against other Gram-positive bacteria like Enterococcus faecalis or Lactococcus lactis, highlights its potential role in shaping the microbial ecology of the oral cavity. asm.orgnsf.govnih.gov

Table 2: Dose-Dependent Growth Inhibition of S. mutans UA159 by this compound Data compiled from published growth assays. nih.govresearchgate.net

| This compound Concentration | Observed Effect on S. mutans Growth | Reference |

|---|---|---|

| 100 nM | Substantial growth inhibition | nih.govresearchgate.net |

| 1 µM (1000 nM) | Complete growth inhibition over a 9-hour period | nih.govresearchgate.net |

Single-Species and Multi-Species Biofilm Models

Biofilms are structured communities of microorganisms encased in a self-produced matrix, and they are the predominant mode of bacterial growth in many environments, including the human mouth. mdpi.comucl.ac.be Studying the effect of this compound in biofilm models is crucial for understanding its function in a more clinically and ecologically relevant context. biorxiv.orgnsf.gov

Single-Species Biofilms: Single-species biofilm models of S. mutans are used to investigate how this compound might influence biofilm formation, architecture, and viability. nsf.gov These models can involve growing bacteria on surfaces like polystyrene plates or titanium discs, which simulate dental implant materials. nsf.gov

Multi-Species Biofilm Models: Since the oral cavity is a complex ecosystem with hundreds of bacterial species, multi-species models are critical. mdpi.complos.org Research on this compound has utilized ex-vivo models derived from human saliva cultured in a chemically defined medium (CDM) that favors the growth of streptococci. biorxiv.org These experiments revealed that the type of growth model (planktonic vs. biofilm) and the culturing conditions significantly affect the composition of the microbial community. biorxiv.org The specific activity of this compound in inhibiting competing streptococci within these complex communities suggests it plays a significant role in interspecies competition. mdpi.com By creating an advantage for S. mutans, this compound can influence the structure and dynamics of the oral biofilm. biorxiv.orgmdpi.com

Theoretical and Computational Approaches to Tryglysin B Research

Bioinformatic Analysis of RiPP Biosynthetic Gene Clusters

The foundation of RiPP research often begins in silico, with the analysis of microbial genomes. acs.org The genes responsible for producing a specific RiPP, known as a biosynthetic gene cluster (BGC), are typically located together on the chromosome. d-nb.info Bioinformatic analysis of these BGCs provides critical clues about the structure of the final peptide and the enzymatic machinery required for its synthesis. acs.orgmdpi.com

Genome mining is a computational strategy used to discover novel BGCs for natural products directly from genomic and metagenomic data. mdpi.com This approach has been instrumental in identifying new classes of RiPPs, including the tryglysins. researchgate.net The process relies on the use of specialized software to scan microbial genomes for the presence of key biosynthetic genes, particularly those encoding signature enzymes like the radical S-adenosylmethionine (RaS) enzymes that are characteristic of tryglysin biosynthesis. researchgate.netnih.gov

Advances in sequencing and the development of sophisticated bioinformatic tools have greatly enhanced these efforts. acs.org Tools like antiSMASH and BiG-SCAPE can identify and categorize thousands of BGCs from extensive genome databases. researchgate.netresearchgate.net For instance, a computational pipeline known as TaxiBGC has been developed to mine metagenomic data directly, leading to the identification of Tryglysin B and other natural products from the gut microbes of various mammals. asm.org The discovery of tryglysins was a direct result of genome mining efforts focused on identifying novel RiPPs that utilized radical SAM-dependent enzymes. researchgate.net These searches identified a conserved locus in Streptococcus mutans and Streptococcus ferus containing a RaS enzyme-encoding gene alongside a precursor peptide with a characteristic Trp-Gly-Lys (WGK) motif, which ultimately led to the characterization of this compound and A, respectively. nih.gov

Table 1: Key Bioinformatic Tools in RiPP Research

| Tool | Function | Application in Tryglysin Research |

|---|---|---|

| antiSMASH | Identifies and annotates biosynthetic gene clusters (BGCs) in genomic data. acs.orgmdpi.comresearchgate.net | Used to identify the wgk gene cluster responsible for this compound production in Streptococcus mutans. researchgate.netresearchgate.net |

| BiG-SCAPE | Organizes and visualizes relationships between thousands of BGCs into gene cluster families. mdpi.comresearchgate.net | Helps in classifying the tryglysin BGC and identifying related clusters in other organisms. researchgate.net |

| TaxiBGC | A pipeline for mining metagenomic data to identify experimentally verified BGCs. asm.org | Enabled the identification of this compound BGCs in complex microbial communities, such as the mammalian gut. asm.org |

| RRNPP_detector | Identifies RRNPP-type quorum-sensing systems that often regulate RiPP biosynthesis. oup.com | Can be used to find regulatory systems linked to tryglysin-like BGCs, as the wgk operon is regulated by an SHP/Rgg system. nih.govoup.com |

Radical S-adenosylmethionine (RaS) enzymes are a vast and versatile superfamily responsible for installing complex modifications in RiPPs. acs.org The RaS enzyme in the tryglysin cluster, WgkB, is a key focus of bioinformatic analysis as it catalyzes the unique macrocyclization. acs.orgresearchgate.net

Sequence alignment and phylogenetic analysis are used to understand the evolutionary relationships between different RaS enzymes. By comparing the amino acid sequences of various RaS enzymes, researchers can group them into families and predict their functions. acs.org For example, a co-occurrence-based bioinformatic search identified approximately 600 RaS enzymes in streptococci that are encoded within RiPP BGCs and are often controlled by quorum-sensing systems. acs.org

A sequence similarity network was generated for RaS-RiPPs from streptococci, which visually clusters BGCs based on the sequence similarity of their precursor peptides. acs.org This network analysis revealed that tryglysin-like clusters, defined by the WGK motif, form a distinct subfamily. acs.org Such analyses not only help in classifying newly discovered enzymes but also provide a framework for predicting the types of chemical modifications they might perform, guiding the experimental characterization of new natural products. acs.org

Genome Mining for Novel Tryglysin-like Peptides

Computational Modeling of this compound Structure and Dynamics

Once a peptide like this compound is identified, computational modeling provides powerful tools to investigate its three-dimensional structure and behavior. These methods are crucial for understanding how the peptide's shape relates to its biological function.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. biorxiv.orgnih.gov For peptides like this compound, MD simulations can reveal the ensemble of conformations it samples in a solution, providing insights into its flexibility and stable structures. mdpi.comnih.gov The process involves creating an initial 3D model of the peptide and then simulating its movements based on the principles of physics. mdpi.com

Protein-peptide docking is a computational technique used to predict how a peptide binds to a target protein. researchgate.net This method is essential for forming hypotheses about the molecular mechanism of action for bioactive peptides like this compound. The process involves generating a 3D model of the peptide and its potential protein target and then using software to simulate their interaction, predicting the most likely binding pose and affinity. researchgate.netuw.edu.pl

For this compound, which shows specific inhibitory activity against certain streptococcal species, docking studies could be used to predict its interaction with potential cellular targets, such as enzymes involved in cell wall synthesis or membrane proteins. nih.govnih.gov Although a specific target for this compound has not been definitively identified, docking approaches provide a rational way to screen potential candidates in silico. researchgate.net Docking simulations can account for the flexibility of both the peptide and the protein, offering a more realistic model of the binding event. mdpi.com

Table 2: Summary of Computational Modeling Approaches

| Technique | Purpose | Relevance to this compound Research |

|---|---|---|

| Molecular Dynamics (MD) Simulations | To simulate the movement and conformational changes of a molecule over time. biorxiv.orgnih.govmdpi.com | Can be used to determine the stable 3D conformations of this compound and understand the structural impact of its unique macrocycle. nih.govmdpi.com |

| Protein-Peptide Docking | To predict the binding mode and affinity of a peptide to a protein receptor. researchgate.netuw.edu.plmdpi.com | Can help identify potential molecular targets of this compound and elucidate its mechanism of antimicrobial action. nih.govresearchgate.net |

Molecular Dynamics Simulations to Understand Conformation

In Silico Prediction of Biosynthetic Enzyme Functionality

Computational methods are critical for predicting the function of enzymes within a newly discovered BGC. acs.org For the tryglysin BGC, in silico analysis was key to hypothesizing the roles of the encoded enzymes before they were confirmed experimentally. nih.gov The wgk cluster contains the gene for the precursor peptide (wgkA), the RaS enzyme (wgkB), and other proteins, including a putative transporter. nih.gov

Based on sequence homology to other known enzymes, bioinformatic tools can predict that a particular gene encodes a methyltransferase, an oxidase, or, in the case of WgkB, a radical SAM enzyme. acs.org The function of the RaS enzyme WgkB was particularly intriguing, as it was predicted to install an unprecedented modification. nih.gov Computational analysis suggested it would act on the Trp-Gly-Lys motif of the precursor peptide. nih.gov Subsequent experimental work confirmed the in silico prediction, revealing that WgkB catalyzes a complex four-electron oxidation in a single step to form the distinctive tetrahydro mdpi.combiorxiv.orgbenzindole macrocycle of tryglysin. nih.govacs.org This discovery of a class-defining post-translational modification highlights the power of using computational predictions to guide and accelerate biochemical investigation. researchgate.netnih.gov

Enzyme Mechanism Prediction for Novel Radical Reactions

The biosynthesis of this compound is predicted to be carried out by the wgk biosynthetic gene cluster in Streptococcus mutans. acs.orgnih.gov Central to this process is a radical S-adenosyl-l-methionine (RaS) enzyme, WgkB, which performs a highly complex and unusual modification. acs.orgasm.orgnsf.govnih.gov RaS enzymes are known for catalyzing a vast range of challenging chemical reactions, and computational methods are key to understanding their novel mechanisms.

The WgkB enzyme is predicted to catalyze a unique modification that involves a four-electron oxidation within a single enzymatic step. nih.gov This intricate reaction forges two distinct carbon-carbon bonds, creating the defining feature of the tryglysin family. acs.org Specifically, the enzyme acts on tryptophan (Trp) and lysine (B10760008) (Lys) residues within the precursor peptide. acs.org The proposed mechanism involves the formation of a bond between the C-5 of the tryptophan indole (B1671886) ring and the α-carbon of lysine, and a second bond between the C-6 of the indole ring and the δ-carbon of lysine. acs.org This complex transformation results in the formation of a unique tetrahydrobenzindole moiety. acs.org

A notable prediction from the study of the related enzyme in the tryglysin A cluster is that single cross-links are not observed as products. acs.org This suggests two possibilities for the enzyme mechanism: either both carbon-carbon bonds are formed in a single, concerted turnover, or the enzyme possesses a significantly higher affinity and specificity for the singly cross-linked intermediate, ensuring the reaction proceeds to completion before the product is released. acs.org Computer-assisted methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, are instrumental in exploring such complex reaction coordinates and predicting energy barriers for proposed mechanistic pathways, offering a level of detail that is difficult to achieve through experimental means alone.

Analysis of Conserved Motifs and Active Site Residues

The specificity of the WgkB enzyme is intrinsically linked to the recognition of specific sequences in its substrate, the precursor peptide. acs.org Analysis of the peptide has identified a highly conserved motif critical for the biosynthesis of tryglysins.

The precursor peptide for this compound contains a conserved Trp-Gly-Lys (WGK) motif. nih.gov This motif serves as the recognition site and the locus of modification by the WgkB enzyme. acs.org The presence of this conserved sequence is a hallmark of the "WGK" RaS-RiPP operon. nih.gov The identification of such motifs through sequence alignment and analysis is a powerful computational tool for classifying and predicting the function of biosynthetic gene clusters found in genome sequencing projects. acs.orgresearchgate.net In the broader context of ribosomally synthesized and post-translationally modified peptides (RiPPs), subfamilies are often named based on these conserved motifs found within the precursor peptides. acs.orgresearchgate.net

Computational modeling and structural prediction are used to analyze the active site of enzymes like WgkB. bakerlab.org While the specific active site residues for WgkB have not been fully detailed in published literature, the general approach involves comparing its predicted structure to other characterized RaS enzymes. These enzymes typically feature one or more iron-sulfur clusters essential for generating the radical species required for catalysis. acs.org By aligning the sequence of WgkB with those of known enzymes and modeling its three-dimensional structure, researchers can hypothesize which amino acid residues are critical for coordinating these clusters and for binding the WGK motif of the precursor peptide. bakerlab.org For instance, studies on other complex enzymes have successfully used structural modeling to identify conserved catalytic triads (e.g., Asp-His-Cys) and substrate-binding residues, providing a roadmap for targeted mutagenesis experiments to validate predicted functions. bakerlab.orgnih.gov

Table 1: Conserved Motifs in Tryglysin Biosynthesis

| Motif | Location | Role | Reference |

| WGK | Precursor Peptide | Recognition and modification site for the WgkB enzyme. | acs.org, nih.gov |

| Fe-S Cluster Binding Motifs | WgkB Enzyme (Predicted) | Binds the iron-sulfur clusters necessary for radical generation in RaS enzymes. | acs.org |

Future Research Directions and Unanswered Questions in Tryglysin B Studies

Elucidation of Complete Biosynthetic Mechanism and Enzyme Promiscuity

While the fundamental components of the tryglysin B biosynthetic gene cluster (wgk BGC) have been identified, a complete, detailed mechanistic understanding is still forthcoming. acs.orgnih.gov this compound is a member of the growing class of Radical S-adenosylmethionine (RaS) RiPPs, which are prevalent in the human microbiome and are synthesized through complex enzymatic processes that require minimal cellular energy. acs.orgresearchgate.netnih.gov The biosynthesis of these peptides relies on RaS enzymes, a versatile superfamily that utilizes a [4Fe–4S] cluster and S-adenosylmethionine (SAM) to generate a 5′-deoxyadenosyl radical, which initiates a cascade of complex chemical transformations. acs.orgresearchgate.net Further investigation into the wgk BGC is necessary to uncover the nuances of its regulation and the full catalytic capabilities of its encoded enzymes.

A central unanswered question in tryglysin biosynthesis is how the single RaS enzyme, WgkB, achieves the remarkable chemical feat of forming the molecule's distinctive tetrahydro researchgate.netmdpi.combenzindole moiety. researchgate.netacs.org This transformation involves creating two specific carbon-carbon bonds between the indole (B1671886) C-5 and C-6 of a tryptophan residue and the α-C and δ-C of a lysine (B10760008) residue, a process that is both regio- and stereospecific. researchgate.netacs.orgresearchgate.net While enzymes are known for their high specificity, the precise structural and mechanistic basis for how WgkB controls this complex cyclization on unactivated carbons remains poorly understood. acs.orguni-heidelberg.de

Future research must focus on high-resolution structural biology of WgkB, both alone and in complex with its substrate peptide, WgkA. Such studies, combined with computational modeling and site-directed mutagenesis, could reveal the key amino acid residues and conformational dynamics that enforce its strict stereo- and regioselectivity. nih.gov Techniques like rational enzyme design, which have been used to alter the selectivity of other enzymes, could be employed to probe the sequence-structure-function relationship of WgkB, providing deeper insights into its catalytic power. nih.govfrontiersin.org

The discovery of tryglysin underscores the human microbiome as a fertile ground for the discovery of novel natural products. acs.orgresearchgate.net Genome mining has revealed a multitude of uncharacterized RaS-RiPP BGCs within human-associated bacteria, particularly in streptococci. acs.orgmdpi.com Many of these clusters are likely to produce peptides with unique structures and biological activities, contributing to the complex chemical ecology of microbial communities. acs.orgnih.gov

A significant future direction is the systematic characterization of these putative RaS-RiPPs. researchgate.netnih.gov This involves a multipronged approach combining bioinformatics to identify BGCs, heterologous expression to produce the peptides, and advanced analytical chemistry to elucidate their structures. acs.org Investigating these novel molecules will not only expand the known chemical diversity of RiPPs but also shed light on their roles in interspecies communication, competition, and host-microbe interactions. iastate.edu

Understanding the Stereo- and Regioselectivity of WgkB

Advanced Mechanistic Characterization of this compound Action

Initial studies have shown that this compound possesses potent and specific antimicrobial activity, inhibiting the growth of various competing oral streptococci, including Streptococcus mitis, Streptococcus oralis, and Streptococcus sanguinis. acs.orgmdpi.com It is also auto-inhibitory to its producer, S. mutans, although the organism demonstrates recovery over time. nih.govmdpi.com However, the precise molecular mechanism behind this growth inhibition is a critical unanswered question.

A primary goal for future research is the identification of the specific molecular target(s) of this compound in susceptible bacteria. The compound's narrow spectrum of activity, which does not affect other Gram-positive bacteria like Enterococcus faecalis, suggests a highly specific target that is likely conserved among sensitive streptococcal species. nih.govasm.org Drawing parallels with other RiPPs, potential targets could include cell wall precursors like Lipid II (the target of nisin) or components of the cell membrane, leading to permeabilization and loss of membrane potential. acs.org

Experimental approaches to identify the target could include screening for resistant mutants in a sensitive strain and sequencing their genomes to find mutations in the target gene. Other methods involve affinity chromatography using tagged this compound analogues to pull down binding partners from cell lysates of sensitive organisms. Pinpointing the molecular target is crucial for understanding how this compound exerts its biological effect and for evaluating its potential as a therapeutic lead.

The production of this compound in S. mutans is intricately linked to a quorum-sensing (QS) circuit regulated by a short hydrophobic peptide (SHP) and its cognate Rgg-family regulator, PdrA. nih.govmdpi.com This system activates the transcription of the wgk operon in a cell-density-dependent manner. nih.govresearchgate.net While this regulatory link is established, the broader interplay of this compound with the complex QS networks of the oral microbiome remains to be explored.

Current evidence suggests that this compound itself does not act as a feedback signal to its own biosynthetic operon. nih.gov However, it is crucial to investigate whether it influences other QS systems in S. mutans or in competing streptococci. It is known that QS pathways can exhibit significant crosstalk, where signaling molecules from one species can influence gene expression in another. mdpi.comresearchgate.netnih.gov Future studies should examine how this compound affects the expression of other QS-regulated genes and whether its presence is sensed by competing bacteria, potentially triggering a counter-response. A deeper understanding of this interplay is key to appreciating its ecological role in shaping the microbial landscape of the oral cavity.

Identification of Definitive Molecular Targets in Sensitive Organisms

Engineering of this compound and Its Analogues for Enhanced Research Utility

The biosynthetic pathway of RiPPs is often amenable to engineering, as the modifying enzymes can be promiscuous toward mutations in the core peptide substrate. acs.org This characteristic provides a powerful platform for creating novel analogues of this compound. By introducing targeted mutations into the wgkA precursor peptide gene and co-expressing it with the biosynthetic enzymes, it is possible to generate a library of tryglysin variants. acs.org

These engineered analogues would be invaluable research tools. They could be used in structure-activity relationship (SAR) studies to determine which parts of the peptide are essential for its antimicrobial activity. acs.org Furthermore, analogues could be designed with specific modifications, such as the incorporation of chemical handles or photo-crosslinkers, to facilitate the identification of its molecular target. nih.gov Ultimately, protein engineering could lead to the development of tryglysin variants with enhanced potency, improved stability, or an altered spectrum of activity, highlighting the translational potential of this unique natural product.

Structure-Activity Relationship (SAR) Studies via Mutagenesis and Chemical Synthesis

Future investigations into this compound will likely focus on elucidating the precise relationship between its structure and its antimicrobial activity. A key approach to achieving this is through comprehensive Structure-Activity Relationship (SAR) studies. This involves the systematic modification of the this compound molecule to understand which components are essential for its function.

Mutagenesis: Genetic manipulation of the wgk biosynthetic gene cluster in S. mutans offers a powerful tool for creating analogs of this compound. By altering the genes responsible for producing the precursor peptide or the modifying enzymes, researchers can generate a library of this compound variants with specific amino acid substitutions or alterations to its unique Trp-Gly-Lys linkage. asm.org The antimicrobial activity of these mutants can then be tested to identify key residues and structural motifs critical for its inhibitory effects.

Chemical Synthesis: Complementing genetic approaches, the total chemical synthesis of this compound and its analogs provides a direct route to exploring its chemical space. rsc.org Chemical synthesis allows for the incorporation of non-proteinogenic amino acids and other chemical modifications not accessible through biological systems. This method will be instrumental in creating a diverse range of analogs to map the SAR of this compound in detail. rsc.org Initial studies have already highlighted the potential of this approach, with the design of a small set of analogs showing variations in potency. researchgate.net

A primary goal of these SAR studies will be to identify the pharmacophore of this compound – the minimal structural unit required for its biological activity. Understanding the pharmacophore will guide the design of more potent and selective antimicrobial agents.

Design of Probes for In Vivo Tracking in Research Models

To understand the dynamics of this compound in a complex biological environment, the development of specialized probes for in vivo tracking is essential. nih.gov These probes would allow researchers to visualize and quantify the distribution, localization, and persistence of this compound within research models, such as animal models of the oral microbiome.

Designing such probes could involve several strategies:

Fluorescent Labeling: Attaching a fluorescent dye to the this compound molecule would enable its detection using advanced microscopy techniques. The challenge lies in ensuring that the fluorescent tag does not interfere with the molecule's biological activity.

Isotopic Labeling: Incorporating stable isotopes (e.g., ¹³C, ¹⁵N) into the structure of this compound would allow for its tracking using techniques like mass spectrometry imaging. This approach provides high sensitivity and spatial resolution.

Biotinylation: Tagging this compound with biotin (B1667282) would enable its detection and purification using avidin- or streptavidin-based affinity methods. This could be useful for identifying its molecular targets within host or bacterial cells.

The development of these probes will be crucial for answering key questions about this compound's function in vivo, including its stability in the oral cavity, its penetration into biofilms, and its interactions with host tissues. researchgate.net

Broader Ecological Roles of this compound

While the primary known function of this compound is the inhibition of competing streptococci, its broader ecological roles within the complex oral microbiome remain largely unexplored. biorxiv.orgacs.orgbiorxiv.orgnih.govnih.gov

Influence on Oral Microbiome Composition and Stability in Research Settings

This compound, produced by the prominent oral bacterium Streptococcus mutans, likely plays a significant role in shaping the composition and dynamics of the oral microbial community. biorxiv.orgacs.org As a ribosomally synthesized and post-translationally modified peptide (RiPP), this compound has been shown to inhibit the growth of other streptococcal species. nih.gov This targeted antimicrobial activity suggests that S. mutans uses this compound to outcompete closely related bacteria for resources and space within the oral niche. asm.orgnih.gov

Recent studies have begun to explore the impact of tryglysins on ex-vivo oral systems, providing a foundation for understanding how these peptides might influence the structure and function of oral microbiome communities. biorxiv.org The production of this compound is regulated by a quorum-sensing system, indicating that its deployment is a coordinated response to population density. nih.gov This suggests a sophisticated mechanism by which S. mutans can modulate its competitive interactions within the oral biofilm.

The table below summarizes the known inhibitory activity of this compound against various bacterial species.

| Target Species | Inhibitory Effect | Reference |

| Streptococcus mitis | Inhibited | acs.orgmdpi.com |

| Streptococcus oralis | Inhibited | acs.orgmdpi.com |

| Streptococcus sanguinis | Inhibited | mdpi.com |

| Streptococcus gordonii | Lesser extent of inhibition | mdpi.com |

| Streptococcus pneumoniae | Inhibited | acs.org |

| Enterococcus faecalis | Not inhibited | asm.orgnih.gov |

| Lactococcus lactis | Not inhibited | asm.orgnih.gov |

This table is based on available research findings and may not be exhaustive.

Interactions with Other Microbial Signaling Molecules

The oral microbiome is a complex network of inter-species communication, mediated by a diverse array of signaling molecules. This compound, as a product of a quorum-sensing system, is itself a signaling molecule. nih.gov It is plausible that this compound interacts with other signaling molecules produced by different microbial species within the oral cavity. acs.orgfrontiersin.org

Application of New Technologies in this compound Research